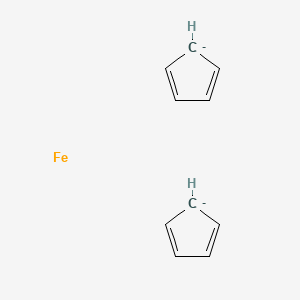

Cyclopenta-1,3-diene;iron

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclopenta-1,3-diene;iron, also known as ferrocene, is an organometallic compound with the formula Fe(C5H5)2. It consists of two cyclopenta-1,3-diene rings bound on opposite sides of a central iron atom. This compound is notable for its “sandwich” structure, where the iron atom is sandwiched between the two cyclopenta-1,3-diene rings. Ferrocene is a stable, orange crystalline solid that is soluble in organic solvents and has a melting point of 173-174°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ferrocene can be synthesized through several methods. One common method involves the reaction of cyclopenta-1,3-diene with iron(II) chloride in the presence of a reducing agent such as sodium. The reaction proceeds as follows:

2C5H6+FeCl2+2Na→Fe(C5H5)2+2NaCl+H2

In this reaction, cyclopenta-1,3-diene is deprotonated by sodium to form the cyclopentadienyl anion, which then reacts with iron(II) chloride to form ferrocene .

Industrial Production Methods

Industrial production of ferrocene typically involves the same basic reaction but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions such as temperature and pressure .

Analyse Des Réactions Chimiques

Types of Reactions

Ferrocene undergoes a variety of chemical reactions, including:

Oxidation: Ferrocene can be oxidized to form ferrocenium ion (Fe(C5H5)2+).

Reduction: The ferrocenium ion can be reduced back to ferrocene.

Substitution: The cyclopenta-1,3-diene rings can undergo electrophilic substitution reactions, such as Friedel-Crafts acylation and alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and silver nitrate (AgNO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products

Oxidation: Ferrocenium ion (Fe(C5H5)2+).

Reduction: Ferrocene (Fe(C5H5)2).

Substitution: Various substituted ferrocenes, depending on the electrophile used.

Applications De Recherche Scientifique

Ferrocene has a wide range of applications in scientific research:

Chemistry: Used as a standard in electrochemistry due to its well-defined redox potential.

Biology: Ferrocene derivatives are explored for their potential as anticancer agents and enzyme inhibitors.

Industry: Used as a catalyst in various chemical reactions, including polymerization and hydrogenation.

Mécanisme D'action

The mechanism by which ferrocene exerts its effects is primarily through its ability to undergo redox reactions. The iron center can switch between oxidation states, facilitating electron transfer processes. This property makes ferrocene a valuable compound in catalysis and electrochemistry. The cyclopenta-1,3-diene rings provide stability to the iron center, allowing it to participate in various chemical reactions without decomposing .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclopentadiene: A precursor to ferrocene, it is less stable and more reactive.

Dicyclopentadiene: A dimer of cyclopentadiene, used in the production of resins and other polymers.

Benzene: Similar in structure to the cyclopenta-1,3-diene rings but lacks the central metal atom.

Uniqueness

Ferrocene’s unique “sandwich” structure and stability under various conditions make it distinct from other similar compounds. Its ability to undergo reversible redox reactions and participate in a wide range of chemical transformations highlights its versatility and importance in both research and industrial applications .

Propriétés

Numéro CAS |

7237-51-6 |

|---|---|

Formule moléculaire |

C10H10Fe-2 |

Poids moléculaire |

186.03 g/mol |

Nom IUPAC |

cyclopenta-1,3-diene;iron |

InChI |

InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1; |

Clé InChI |

UEWKINKPISJKRD-UHFFFAOYSA-N |

SMILES canonique |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe] |

Point d'ébullition |

480 °F at 760 mmHg (NTP, 1992) 249 °C 480 °F |

Color/Form |

Orange, crystalline solid Orange needles from methanol or ethanol |

melting_point |

343 to 345 °F (sublimes) (NTP, 1992) 173-174 °C 173 °C 343 °F |

Description physique |

Ferrocene appears as orange crystalline solid or orange-yellow powder. Sublimes above 212 °F. Camphor odor. (NTP, 1992) Orange, crystalline solid with a camphor-like odor; [NIOSH] ORANGE CRYSTALS WITH CHARACTERISTIC ODOUR. Orange, crystalline solid or orange-yellow powder with a camphor-like odor. Orange, crystalline solid with a camphor-like odor. |

Solubilité |

less than 0.1 mg/mL at 70 °F (NTP, 1992) Slightly sol in petroleum ether Dissolves in dilute nitric and concentrated sulfuric acids; sol in alcohol, ether; practically insoluble in ... 10% sodium hydroxide, and concentrated boiling hydrochloric acid. Solubility at 25 °C: 19 g/100 g benzene; 10 g/100 g catalytically cracked gasoline; 9 g/100 g straight run gasoline; 6 g/100 g jet fuel (jp-4); and 5 g/100 g diesel fuel. 20 mg/mL in 2-methoxyethanol; 7 mg/ml in ethanol <0.1 mg/mL in water Solubility in water: none Insoluble |

Pression de vapeur |

0.0066 kPa at 40 °C; 0.34 kPa at 100 °C Vapor pressure, Pa at 40 °C: 4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Chlorophenyl)-2-phenylethenyl]-1,3-dimethyl-1H-indene](/img/structure/B14173497.png)

![3-ethoxy-4-[2-oxo-2-(10H-phenothiazin-10-yl)ethoxy]benzaldehyde](/img/structure/B14173501.png)

![1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole](/img/structure/B14173507.png)

![n-Cyclohexyl-5-[(2,5-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B14173520.png)

![2-chloro-4-methyl-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B14173535.png)

![[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride](/img/structure/B14173547.png)

![2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B14173592.png)